5,7-difluoro-2-oxo-4aH-quinoline-3-carboxylic acid
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Overview
Description
5,7-Difluoro-2-oxo-4aH-quinoline-3-carboxylic acid is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-difluoro-2-oxo-4aH-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent oxidation .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV .
Medicine: Medically, it is explored for its potential as an antibacterial agent, particularly against strains resistant to other antibiotics .
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound prevents the re-ligation of DNA strands, leading to cell death .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substitution pattern.
Norfloxacin: A fluoroquinolone with a broader spectrum of activity.
Ofloxacin: Known for its effectiveness against Gram-positive bacteria.
Uniqueness: 5,7-Difluoro-2-oxo-4aH-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological properties and enhances its activity against certain bacterial strains .
Properties
Molecular Formula |
C10H5F2NO3 |
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Molecular Weight |
225.15 g/mol |
IUPAC Name |
5,7-difluoro-2-oxo-4aH-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO3/c11-4-1-7(12)5-3-6(10(15)16)9(14)13-8(5)2-4/h1-3,5H,(H,15,16) |
InChI Key |
IHFJSSXTLWXJIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N=C2C1C(=CC(=C2)F)F)C(=O)O |
Origin of Product |
United States |
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